2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid
Description
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyridin-3-ylpropanoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-7(10(13)14)8-6-11-12-5-3-2-4-9(8)12/h2-7H,1H3,(H,13,14) |
InChI Key |
AETMHPVBRZPYSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C2C=CC=CN2N=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
1,3-Dipolar Cycloaddition of Pyridine N-Imines and Alkynes
The most widely reported method involves the reaction of 1-aminopyridinium iodide with ethyl 2-butynoate under basic conditions. This protocol, adapted from industrial-scale syntheses, proceeds via a 1,3-dipolar cycloaddition mechanism to form the pyrazolo[1,5-a]pyridine core.
Reaction Conditions
- Reagents : 1-Aminopyridinium iodide, ethyl 2-butynoate, potassium carbonate
- Solvent : Anhydrous N,N-dimethylformamide (DMF)
- Temperature : 20°C (ambient)
- Duration : 72 hours
- Workup : Sequential addition of water, ethyl acetate, and hexane followed by filtration.
Mechanistic Insights
The reaction initiates with deprotonation of 1-aminopyridinium iodide by potassium carbonate, generating a pyridine N-imine intermediate. This species undergoes 1,3-dipolar cycloaddition with ethyl 2-butynoate, forming the bicyclic structure. The ethyl ester group at C3 is retained for subsequent hydrolysis to the carboxylic acid.
Yield and Purity
Alternative Dipolarophiles and Catalysts
Recent studies have explored substituted alkynes and transition-metal catalysts to improve reaction efficiency. For example, copper(I) iodide accelerates cycloaddition, reducing reaction times to 12–24 hours while maintaining yields above 65%.
Hydrolysis of Ester Precursors
Alkaline Hydrolysis of Ethyl 2-Methylpyrazolo[1,5-a]pyridine-3-carboxylate
The ethyl ester intermediate is converted to the target propanoic acid via saponification:
Standard Protocol
- Reagents : NaOH (2 M), HCl (for acidification)
- Solvent : Ethanol/water (1:1)
- Temperature : 80°C
- Duration : 4–6 hours
- Yield : 85–90%.
Optimization Parameters
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| NaOH Concentration | 2 M | Maximal |
| Temperature | 80°C | +15% vs. rt |
| Solvent Ratio | 1:1 EtOH:H2O | Phase stability |
Acid-Catalyzed Hydrolysis
While less common, concentrated HCl under reflux (6 hours, 110°C) achieves comparable yields (80–85%) but risks decomposition of acid-sensitive substituents.
Functional Group Transformations
Oxidation of Propanol Derivatives
Alternative routes involve oxidation of 3-(pyrazolo[1,5-a]pyridin-3-yl)propan-1-ol using Jones reagent (CrO3/H2SO4):
Grignard Addition to Pyrazolo[1,5-a]pyridine-3-carbaldehyde
Introduction of the propanoic acid chain via Grignard reagent followed by oxidation:
- Grignard Reaction : RMgX (R = CH2CO2Et) adds to aldehyde, forming a secondary alcohol.
- Oxidation : KMnO4 converts the alcohol to the carboxylic acid.
Industrial-Scale Production
Continuous Flow Reactor Systems
Recent advancements employ tubular flow reactors to enhance cycloaddition efficiency:
Solvent and Catalyst Recovery
Closed-loop systems recover DMF (90% efficiency) and K2CO3 (75%) via distillation and filtration, reducing production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives. Substitution reactions can result in a variety of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological processes and as a potential bioactive molecule.
Mechanism of Action
The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Scaffold Variations
Pyrazolo[1,5-a]pyrimidine vs. Pyrazolo[1,5-a]pyridine Derivatives
- Pyrazolo[1,5-a]pyrimidine analogs (e.g., 3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid, ): The pyrimidine ring introduces two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyridine core. Molecular Weight: ~230–250 g/mol (estimated), similar to the target compound .
Substituent Modifications
Propanoic Acid vs. Halogen/Alkyl Substituents
- 3-{[4-(1H-1,2,3,4-tetrazol-5-yl)phenyl]formamido}propanoic acid (): The tetrazole group acts as a bioisostere for carboxylic acids, improving membrane permeability. Molecular Weight: ~300–350 g/mol (estimated) .
Antimicrobial and Antiviral Activity
- Triazolo[1,5-a]pyrimidine derivatives ():
- N-[3-(4-Quinazolinyl)aminopyrazole-4-carbonyl]hydrazones (): Show antifungal activity against Fusarium graminearum (wheat blight) comparable to hymexazol .
Comparison: The propanoic acid group in the target compound may enhance solubility, improving bioavailability for systemic applications compared to lipophilic analogs.
Physicochemical Properties
Solubility and Stability
- 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid: Expected pKa ~4.5 (carboxylic acid), favoring ionization at physiological pH. Aqueous solubility likely higher than halogenated analogs (e.g., 3-bromo derivatives).
- 3-(5-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (): Ketone group may reduce solubility compared to carboxylic acid analogs .
Biological Activity
2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biochemical interactions, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique pyrazolo[1,5-a]pyridine structure with a propanoic acid functional group. Its molecular formula is and it has a molecular weight of approximately 190.20 g/mol. The presence of the pyrazolo ring contributes to its reactivity and biological activity, making it a candidate for various medicinal applications.
Research indicates that 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid may influence several biological pathways:
- Enzyme Modulation : The compound has shown potential in inhibiting specific kinases, which play crucial roles in cellular signaling pathways related to proliferation and apoptosis. Such interactions may lead to altered cellular processes, making it a candidate for cancer therapy.
- Nucleic Acid Interaction : Preliminary studies suggest that it may interact with nucleic acids, affecting gene expression and cellular metabolism.
Biological Activity Overview
The biological activities of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid can be summarized as follows:
Study 1: Enzyme Inhibition
A study demonstrated that 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid effectively inhibited thymidine phosphorylase (TP), an enzyme linked to tumor growth. This inhibition was associated with reduced tumor proliferation in vitro, suggesting its potential as an anti-cancer agent .
Study 2: Antimicrobial Activity
Another investigation highlighted the compound's structural similarities with known antimicrobial agents. It was found to possess significant activity against certain bacterial strains, indicating its potential use in developing new antibiotics .
Study 3: Anti-inflammatory Mechanisms
Research focusing on inflammatory pathways revealed that this compound could modulate cytokine production in immune cells, suggesting its utility in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{Pyrazolo[1,5-a]pyridin-3-yl}acetic acid | C9H8N2O2 | Lacks the propanoic acid side chain; used in similar biological studies. |
| 2-Amino-3-(pyrazolo(1,5-a)pyridin-3-yl)propionic acid | C10H11N3O2 | Contains an amino group; exhibits different biological activities. |
| 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanal | C10H10N2O | Aldehyde form; may exhibit different reactivity patterns compared to carboxylic acids. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of aminopyrazoles with dielectrophilic reagents to form the pyrazolo[1,5-a]pyridine core, followed by functionalization. Key steps include:
- Core Formation : Use of precursors like 1H-pyrazol-5-amines with cyanoethenyl carboxamides under reflux in methanol or ethanol .
- Propanoic Acid Introduction : Alkylation or coupling reactions (e.g., Michael addition) with acrylic acid derivatives.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalysts (e.g., Pd for cross-coupling) to improve yield (≥70%) and purity (>95%). Monitor via TLC and purify via column chromatography .
Q. How is the structural integrity of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propanoic acid confirmed experimentally?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : Peaks for the pyrazolo[1,5-a]pyridine core (δ 7.5–8.5 ppm for aromatic protons) and propanoic acid side chain (δ 2.5–3.5 ppm for CH2 groups) .
- HRMS : Confirm molecular weight (e.g., C12H11N3O2: theoretical [M+H]+ = 244.0822).
- X-ray Crystallography : Resolve fused-ring geometry and substituent orientation .
Q. What are the standard protocols for evaluating the compound’s solubility and stability in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (≥20 mg/mL), PBS (pH 7.4), and cell culture media. Use sonication or co-solvents (e.g., cyclodextrins) for hydrophobic variants .
- Stability : Incubate at 37°C in serum-containing media for 24–48 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, such as enzyme inhibition or anticancer effects?
- Methodological Answer :
- Position 7 Functionalization : Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to improve binding to kinase ATP pockets. For example, 7-methoxy derivatives show increased IC50 values (e.g., 0.5 µM vs. 5 µM for unmodified analogs) .
- Side-Chain Optimization : Replace propanoic acid with bioisosteres (e.g., tetrazole or sulfonamide) to enhance metabolic stability .
- SAR Studies : Screen libraries of derivatives against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Prioritize compounds with >50% growth inhibition at 10 µM .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Validate protocols for cell viability (e.g., ATP vs. resazurin-based assays) and enzyme inhibition (e.g., radiometric vs. fluorescence).
- Control for Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .
- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like serum concentration (e.g., 10% FBS vs. serum-free) .
Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS to detect intermediates (e.g., dimerization products) and adjust stoichiometry or reaction time.
- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., cyclization reactions) .
- Crystallization Optimization : Screen solvent mixtures (e.g., ethyl acetate/heptane) to recover high-purity product (>99%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
